molecular formula C24H20ClN3O3 B2454086 2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903344-34-3

2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2454086
CAS No.: 903344-34-3
M. Wt: 433.89
InChI Key: ODYBAUAHXBYNEV-UHFFFAOYSA-N
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Description

2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-9-10-16(13-18(14)25)27-24(30)20-19-8-3-4-11-28(19)22(21(20)26)23(29)15-6-5-7-17(12-15)31-2/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBAUAHXBYNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(3-chloro-4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, identified by its CAS number 903344-34-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular formula is C24H20ClN3O3C_{24}H_{20}ClN_{3}O_{3} and it has a molecular weight of 433.9 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

Molecular Structure C24H20ClN3O3\text{Molecular Structure }C_{24}H_{20}ClN_{3}O_{3}

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent. Below are the key areas of research and findings:

Anticancer Activity

Research indicates that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, a study conducted on various indolizine derivatives demonstrated that they could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Indolizine Derivative AHeLa15Apoptosis induction
Indolizine Derivative BMCF-710Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies suggest that it may possess moderate to strong inhibitory effects against various bacterial strains and fungi. The presence of the chloro and methoxy groups in its structure is believed to enhance its interaction with microbial cell membranes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal highlighted the effectiveness of indolizine derivatives, including our compound, in targeting specific oncogenic pathways. The study utilized various assays to measure cell viability and apoptosis markers, confirming significant anticancer activity.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of several indolizine derivatives against clinical isolates. The results demonstrated that compounds similar to this compound showed promising results against resistant strains.

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